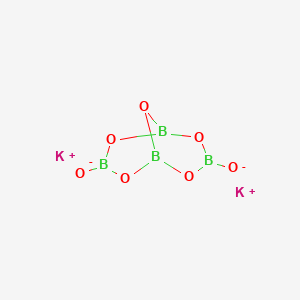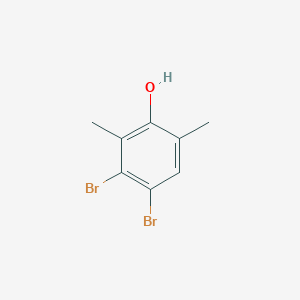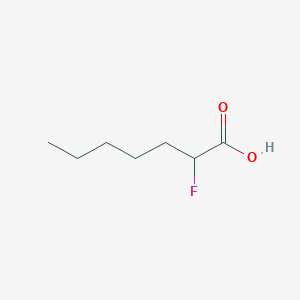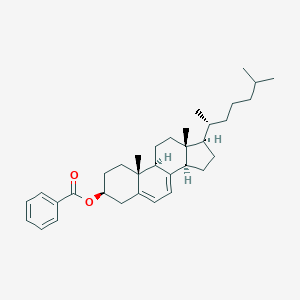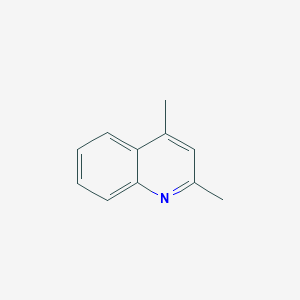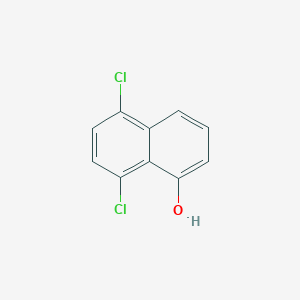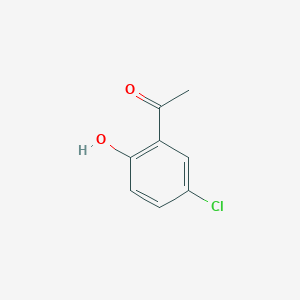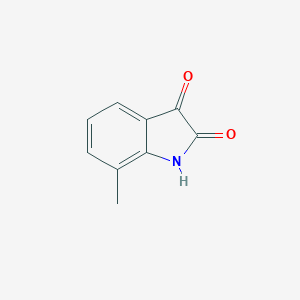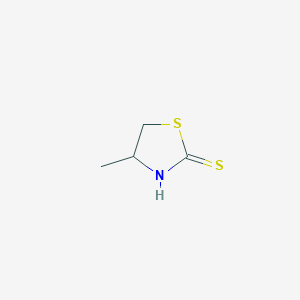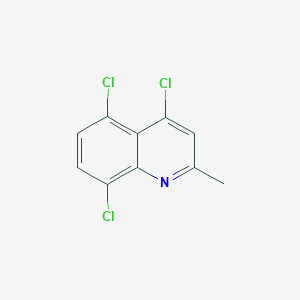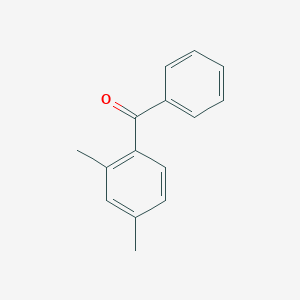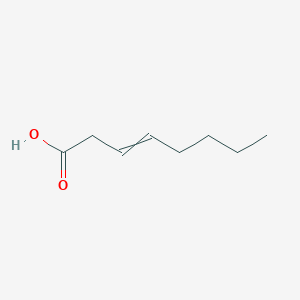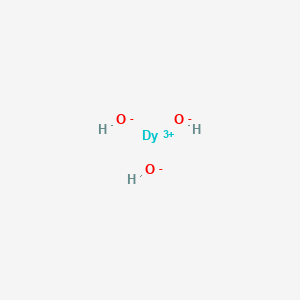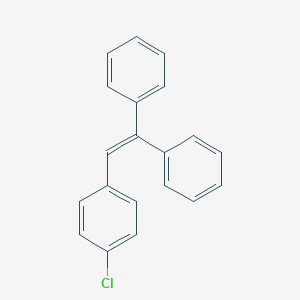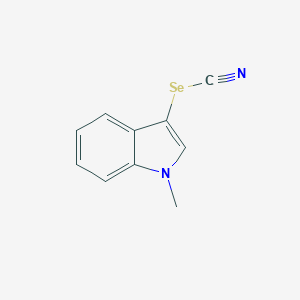
(1-Methylindol-3-yl) selenocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylindol-3-yl) selenocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selenium-containing compound that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of (1-Methylindol-3-yl) selenocyanate is not fully understood. However, several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
生化和生理效应
(1-Methylindol-3-yl) selenocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have neuroprotective effects, making it a potentially useful compound for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have potent anticancer activity, making it a potentially useful compound for cancer research. However, one limitation of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.
未来方向
There are several future directions for research on (1-Methylindol-3-yl) selenocyanate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to determine its mechanism of action and potential toxicities. Finally, there is a need for further studies to determine the optimal dosage and administration of (1-Methylindol-3-yl) selenocyanate for therapeutic use.
合成方法
(1-Methylindol-3-yl) selenocyanate can be synthesized through a variety of methods. One common method involves the reaction of 1-methylindole with sodium selenocyanate in the presence of a catalyst. Another method involves the reaction of 1-methylindole with selenium dioxide and sodium cyanide. Both methods have been shown to produce high yields of (1-Methylindol-3-yl) selenocyanate.
科学研究应用
(1-Methylindol-3-yl) selenocyanate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as an anticancer agent. Several studies have shown that (1-Methylindol-3-yl) selenocyanate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
属性
CAS 编号 |
1201-20-3 |
|---|---|
产品名称 |
(1-Methylindol-3-yl) selenocyanate |
分子式 |
C10H8N2Se |
分子量 |
235.15 g/mol |
IUPAC 名称 |
(1-methylindol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI 键 |
WGXWEOTWLLAEGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
同义词 |
Selenocyanic acid 1-methyl-1H-indol-3-yl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



